N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467119
InChI: InChI=1S/C10H19N3O2/c1-7(11)10(15)13-4-3-9(6-13)5-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1
SMILES: CC(C(=O)N1CCC(C1)CNC(=O)C)N
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13467119

Molecular Formula: C10H19N3O2

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide -

Specification

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
IUPAC Name N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C10H19N3O2/c1-7(11)10(15)13-4-3-9(6-13)5-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1
Standard InChI Key HXADSCZQJCTYJA-JAVCKPHESA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N
SMILES CC(C(=O)N1CCC(C1)CNC(=O)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)CNC(=O)C)N

Introduction

Structural and Stereochemical Characteristics

The molecular structure of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) linked to an (S)-2-aminopropionyl group and an N-methylacetamide substituent . Key structural features include:

  • Chiral Centers: The (S)-configuration at the amino-propionyl group and the pyrrolidine ring’s 3-position influence its interaction with biological targets, such as enzymes or receptors.

  • Functional Groups: The acetamide moiety enhances solubility and stability, while the amino group facilitates hydrogen bonding and ionic interactions .

Table 1: Molecular Properties of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide

PropertyValueSource
Molecular FormulaC10H19N3O2\text{C}_{10}\text{H}_{19}\text{N}_3\text{O}_2
Molecular Weight213.28 g/mol
IUPAC NameN-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]acetamide
Chiral Centers2 (S-configuration)

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized through a multi-step process involving pyrrolidine derivatives and acylating agents:

  • Pyrrolidine Functionalization: A pyrrolidine precursor is alkylated at the 3-position to introduce a methyl group.

  • Acylation: The amino group of (S)-2-aminopropionic acid reacts with the pyrrolidine derivative under basic conditions (e.g., triethylamine) to form the amide bond.

  • Acetamide Formation: The intermediate undergoes acetylation using acetic anhydride or acetyl chloride.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
AlkylationMethyl iodide, K2_2CO3_3, DMF75–85%
Acylation(S)-2-Aminopropionic acid, EDC/HOBt60–70%
AcetylationAcetic anhydride, pyridine80–90%

Physicochemical Properties

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the acetamide group.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a building block for:

  • Peptidomimetics: Its structure mimics peptide backbones, aiding in the design of protease-resistant therapeutics .

  • CNS Agents: Pyrrolidine scaffolds are explored for neuroactive compounds targeting Alzheimer’s or Parkinson’s diseases .

Chemical Probes

Researchers utilize it to study stereochemical effects on binding affinity, leveraging its chiral centers .

Comparative Analysis with Related Compounds

Table 3: Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
N-EthylacetamideLacks pyrrolidine ringSolvent, low toxicity
2-Aminopropanoic AcidLinear amino acid structureMetabolic intermediate
N-[1-Benzyl-pyrrolidin-3-yl]acetamideBenzyl substituentEnhanced receptor affinity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator